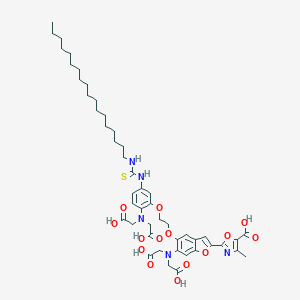

C18-Fura-2

Description

Evolution of Fluorescent Calcium Indicators: From Quin2 to Fura-2 and its Derivatives

The development of fluorescent calcium indicators represents a significant advancement in cell biology research. Early indicators, such as Quin2, were introduced by Tsien and colleagues nih.govnih.gov. Quin2 was a prototype calcium chelator built around the BAPTA binding motif, and its AM ester derivative allowed for bulk measurement of intracellular calcium dynamics in intact cells sigmaaldrich.comnih.govgoogle.com. Quin2 displayed high selectivity for calcium and was sensitive enough to monitor low levels of calcium found in resting cells sigmaaldrich.com. However, Quin2 had limitations, including relatively low brightness and an inability to effectively measure micromolar calcium levels nih.govnih.govgoogle.com.

To overcome the limitations of Quin2, a new generation of indicators was developed, most notably Fura-2 nih.govnih.gov. Introduced in 1985, Fura-2 incorporated a benzofuran (B130515) fluorophore into the BAPTA core, resulting in significantly improved fluorescence properties nih.govnih.gov. Compared to Quin2, Fura-2 offered up to 30-fold brighter fluorescence, major changes in wavelength upon Ca²⁺ binding, slightly lower affinities for Ca²⁺ (which is better for measuring higher calcium levels), and improved selectivity over other divalent cations like magnesium and zinc nih.govgoogle.comresearchgate.net. A key advantage of Fura-2 is its ratiometric nature; its excitation spectrum shifts upon calcium binding, allowing for calcium concentration to be calculated from the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at around 510 nm ontosight.aisigmaaldrich.comnih.govteledynevisionsolutions.com. This ratiometric property is crucial as it allows for correction of variations in dye concentration, cell thickness, and photobleaching, leading to more accurate calcium measurements nih.govteledynevisionsolutions.com. Despite requiring UV excitation, which can be damaging to cells, Fura-2 was widely adopted and remains a prevalent ratiometric calcium indicator nih.gov.

The success of Fura-2 paved the way for the development of numerous derivatives and other fluorescent calcium indicators with varying properties, including different affinities for calcium, excitation/emission wavelengths, and cellular localization characteristics scimedia.com. These advancements have provided researchers with a diverse toolkit to study calcium signaling in a wide range of biological systems and experimental conditions scimedia.com.

Rationale for Lipophilic Calcium Indicator Development

While indicators like Fura-2 are effective for measuring bulk cytosolic calcium, calcium signaling is often compartmentalized and can involve rapid, localized changes in calcium concentration, particularly near cell membranes where calcium influx occurs researchgate.netnih.gov. Water-soluble indicators like Fura-2, when loaded into the cytosol, may not accurately capture these fast, localized events due to diffusion and buffering within the bulk cytoplasm researchgate.netnih.gov.

This limitation provided the rationale for developing lipophilic calcium indicators. By incorporating a lipophilic moiety, these indicators can associate with or insert into cell membranes, allowing them to report calcium concentration changes specifically in the membrane vicinity researchgate.netnih.gov. This is particularly important for studying processes initiated at the plasma membrane, such as calcium influx through channels or signaling events triggered by receptor activation researchgate.netbiologists.com. Lipophilic indicators offer the potential to detect rapid, localized calcium transients that might be obscured or averaged out when using indicators distributed throughout the entire cytosol researchgate.netnih.gov.

The development of lipophilic calcium indicators addresses the need for spatially resolved calcium measurements, enabling researchers to investigate the intricate details of calcium signaling cascades that occur in specific cellular compartments or microdomains researchgate.net.

Significance of C18-Fura-2 in Calcium Signaling Studies

This compound is a significant lipophilic derivative of Fura-2, specifically designed to associate with cell membranes ontosight.airesearchgate.netnih.gov. It consists of a Fura-2 molecule conjugated to an 18-carbon alkyl chain, which facilitates its insertion into the lipid bilayer ontosight.airesearchgate.netnih.gov. This strategic modification allows this compound to localize at or near the plasma membrane, providing a means to monitor calcium dynamics in this critical cellular region researchgate.netnih.gov.

The significance of this compound lies in its ability to report rapid changes in calcium concentration immediately adjacent to cell membranes, near sites of calcium influx researchgate.netnih.gov. Studies using this compound have demonstrated its capability to detect faster calcium transients compared to cytosolic Fura-2, highlighting the localized nature of certain calcium events researchgate.netnih.gov. For example, in isolated smooth muscle cells, the initial rise of the calcium transient reported by this compound in response to membrane depolarization was significantly faster than that reported by cytosolic Fura-2 researchgate.netnih.gov. This finding supports the localization of this compound near plasma membrane calcium influx sites and underscores its utility in detecting rapid, localized calcium changes that are not readily observed with water-soluble indicators researchgate.netnih.gov.

This compound retains the ratiometric properties of its parent molecule, Fura-2, allowing for quantitative calcium measurements at the membrane level researchgate.net. When associated with cell membranes at low concentrations, this compound exhibits an excitation spectrum with a large Stokes shift and a single isobestic point, enabling ratiometric calculation of [Ca²⁺] researchgate.netnih.gov. The apparent Ca²⁺ dissociation constant of cell-associated this compound has been reported to be around 150 nM researchgate.netnih.gov.

This compound has been applied in various cell biology and physiology research areas, including studying calcium-dependent signaling pathways, cell migration, and the role of calcium in disease mechanisms ontosight.ai. Its ability to provide insights into near-membrane calcium dynamics makes it a valuable tool for researchers investigating processes initiated at the cell surface researchgate.netbiologists.com. For instance, it has been used to investigate localized calcium changes at sites of cell-cell contact in fibroblasts, revealing that calcium transients likely originate in these areas and are essential for cell-cell adhesion biologists.com.

Structure

2D Structure

Properties

CAS No. |

154933-56-9 |

|---|---|

Molecular Formula |

C48H65N5O14S |

Molecular Weight |

968.1 g/mol |

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-(octadecylcarbamothioylamino)phenoxy]ethoxy]-1-benzofuran-2-yl]-4-methyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C48H65N5O14S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-49-48(68)51-34-19-20-35(52(28-41(54)55)29-42(56)57)39(26-34)65-23-22-64-38-24-33-25-40(46-50-32(2)45(67-46)47(62)63)66-37(33)27-36(38)53(30-43(58)59)31-44(60)61/h19-20,24-27H,3-18,21-23,28-31H2,1-2H3,(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H2,49,51,68) |

InChI Key |

IVXBWJFCYOSDTG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN=C(NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O)S |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |

Other CAS No. |

154933-56-9 |

Synonyms |

C18-fura-2 |

Origin of Product |

United States |

Synthesis and Chemical Modifications of C18 Fura 2

Synthetic Pathways for Fura-2 Conjugation to Lipophilic Moieties

Synthetic strategies for conjugating Fura-2 to lipophilic moieties generally involve modifying the Fura-2 molecule to introduce a reactive group that can form a stable link with the desired lipid or alkyl chain. Fura-2 itself is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a calcium chelator. google.comnih.gov The core structure of Fura-2 contains carboxyl groups responsible for calcium binding and a benzofuran (B130515) fluorophore. nih.gov

Modifications to the BAPTA backbone have been explored to introduce functionality for conjugation. For instance, replacing the 5' methyl group of the BAPTA moiety with a derivative of propionic acid in the form of --CH₂CH₂CON--(CH2)n--N(X₁ )X₂ (where n is 4) provides a flexible means to introduce additional functionality without significantly impacting the calcium chelating or fluorescent properties of the parent indicator. google.com When X₁ is a sufficiently hydrophobic alkyl chain, such as C₁₂H₂₅, and X₂ is part of a ring system like piperazine, indicators like FFP-18 are obtained, which bind to membranes. google.com This suggests similar strategies involving modification of the BAPTA core or linker regions could be employed for conjugating longer alkyl chains like the 18-carbon chain in C18-Fura-2.

Another approach involves directly conjugating the lipophilic chain to a suitable site on the Fura-2 molecule. While specific detailed synthetic schemes for this compound were not extensively detailed in the search results, the general principle involves forming a stable chemical bond (e.g., amide, ester, or ether linkage) between a modified Fura-2 precursor and a molecule containing the 18-carbon alkyl chain. The synthesis of other Fura-series derivatives often involves steps like O-alkylation, N-alkylation, and benzofuran formation via Williamson ether synthesis, followed by saponification to reveal the carboxylic acid groups necessary for calcium binding. acs.org

Derivatization Strategies for Membrane Association

Derivatization strategies for fluorescent calcium indicators like Fura-2 are primarily aimed at controlling their cellular localization and permeability. The highly polar nature of the free acid form of Fura-2, with its multiple carboxylate groups, makes it cell-impermeant. thermofisher.comresearchgate.net To overcome this, the acetoxymethyl (AM) ester modification is commonly used. AM esters are lipophilic and can passively diffuse across cell membranes. thermofisher.comresearchgate.net Once inside the cell, intracellular esterases cleave the AM groups, regenerating the cell-impermeant free acid form, which is then trapped in the cytosol. thermofisher.comresearchgate.netabcam.com

This compound represents a different derivatization strategy focused on membrane association rather than cytosolic trapping. By conjugating a long alkyl chain, the molecule's lipophilicity is increased to a degree that favors its partitioning into and retention within cellular membranes. nih.govontosight.ai This allows this compound to serve as an indicator for calcium concentrations in the immediate vicinity of membranes. nih.gov This is particularly valuable for studying localized calcium signaling events that occur rapidly near the plasma membrane, which might be obscured by measurements using cytosolic indicators. nih.gov The orientation of this compound within the membrane is such that the fluorophore is positioned to detect calcium changes on the side to which it was applied. nih.gov

Research using this compound has demonstrated its utility in detecting rapid, localized calcium transients near the plasma membrane that are faster and larger than those reported by cytosolic Fura-2. nih.gov This highlights the effectiveness of lipophilic derivatization as a strategy for targeting calcium indicators to specific subcellular locations and revealing spatially restricted calcium dynamics.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3037722 nih.gov |

| Fura-2 | 57054 uni.luionbiosciences.com |

Data Table

| Property | Value | Reference |

| Apparent Ca²⁺ Dissociation Constant (Kd) of cell-associated this compound | ~150 nM | nih.gov |

| Excitation Spectrum (Ca²⁺-bound) | ~335 nm | nih.gov |

| Excitation Spectrum (Ca²⁺-free) | ~362 nm | nih.gov |

| Emission Spectrum | ~510 nm | ontosight.aithermofisher.com |

Note: The excitation and emission wavelengths listed for Fura-2 are generally applicable to Fura-2 derivatives like this compound, although the membrane environment might subtly influence these properties.

Mechanism of Action and Fluorescence Dynamics of C18 Fura 2

Calcium Ion Binding Kinetics and Stoichiometry

Like its parent compound, Fura-2, C18-Fura-2 is a chelator that binds to calcium ions. The binding of calcium to Fura-2 and its derivatives is characterized by specific kinetic rates and stoichiometry. Research on Fura-2 indicates a 1:1 binding stoichiometry with Ca²⁺. core.ac.uk The kinetics of calcium binding to Fura-2 are rapid, with association rate constants approaching the diffusion-controlled limit. core.ac.uknih.gov Dissociation rate constants for the Fura-2-Ca²⁺ complex have been measured in the range of 84 s⁻¹ in specific conditions. core.ac.uknih.gov While specific kinetic data for this compound is less extensively documented in the provided results, its derivation from Fura-2 suggests similar rapid binding characteristics. The apparent Ca²⁺ dissociation constant (Kd) for cell-associated this compound has been reported to be around 150 nM. researchgate.netnih.gov This Kd value is an important parameter for determining the range of calcium concentrations that can be accurately measured by the indicator.

Fluorescence Excitation Spectrum Shift Upon Calcium Binding

A critical aspect of this compound's mechanism is the shift in its fluorescence excitation spectrum upon binding calcium. In the absence of calcium, Fura-2 (and by extension, this compound) has an excitation maximum around 380 nm. ontosight.aiaatbio.com Upon binding to calcium, the excitation maximum shifts to a shorter wavelength, around 340 nm. aatbio.comnih.gov The emission spectrum, however, remains relatively constant, typically around 510 nm, regardless of calcium binding. ontosight.aiaatbio.comacs.org This calcium-dependent shift in the excitation spectrum is fundamental to the ratiometric measurement technique.

Ratiometric Measurement Principles with this compound

This compound is a ratiometric calcium indicator, which offers significant advantages for quantitative calcium imaging. aatbio.comnih.govthermofisher.comthermofisher.com Ratiometric measurement involves exciting the fluorophore at two different wavelengths (typically 340 nm and 380 nm for Fura-2 and its derivatives) and measuring the fluorescence emission at a single wavelength (around 510 nm). aatbio.comnih.govleica-microsystems.com The ratio of the fluorescence intensities obtained at these two excitation wavelengths (F340/F380) is directly related to the intracellular calcium concentration. aatbio.comwikipedia.org

The key advantage of this ratiometric approach is that the ratio is largely independent of factors such as dye concentration, cell thickness, illumination intensity, and photobleaching. nih.govthermofisher.comthermofisher.comthermofisher.com This is because these factors affect the fluorescence intensity at both excitation wavelengths proportionally, and thus their effects cancel out in the ratio calculation. leica-microsystems.com This allows for more accurate and reliable quantification of calcium concentrations within living cells. The presence of a single isobestic point in the excitation spectrum when associated with cell membranes further supports the ratiometric calculation of [Ca²⁺]. researchgate.netnih.gov

Subcellular Localization and Orientation of C18 Fura 2 in Biological Systems

Membrane Insertion and Association Mechanisms

The primary mechanism by which C18-Fura-2 associates with biological systems is through the insertion of its conjugated lipophilic alkyl chain into the cell membrane nih.gov. This 18-carbon alkyl chain increases the molecule's hydrophobicity, allowing it to readily integrate into the lipid bilayer structure of cellular membranes ontosight.ai. This contrasts with Fura-2, which is negatively charged at physiological pH and thus unable to passively diffuse across the hydrophobic cell membrane syronoptics.com. While standard Fura-2 is typically loaded into cells via its membrane-permeant acetoxymethyl ester form (Fura-2 AM) which is then cleaved by intracellular esterases, this compound's lipophilic tail facilitates its direct partitioning into membranes syronoptics.comnih.govmoleculardevices.com. This membrane association allows this compound to report on calcium dynamics occurring specifically at or near the membrane interface nih.gov.

Orientation of the Fluorophore within the Cell Membrane

Research indicates that this compound orients within the cell membrane such that its fluorophore (the Fura-2 component) faces the side of the membrane to which it was applied nih.gov. This specific orientation is crucial for its function as a near-membrane calcium indicator. By positioning the calcium-sensitive fluorophore adjacent to the membrane, this compound is strategically placed to detect local calcium changes that occur in the immediate vicinity of the lipid bilayer, such as those associated with calcium influx through membrane channels nih.gov. This localized reporting provides a distinct advantage over purely cytosolic indicators when studying membrane-associated calcium signaling events nih.gov.

Distribution Patterns in Various Cellular Compartments

Due to its lipophilic tail, this compound predominantly localizes to cellular membranes nih.gov. While it is designed to monitor near-membrane calcium, its distribution can include various cellular compartments that possess membranes. The primary site of localization appears to be the plasma membrane, where it is positioned to detect calcium influx nih.gov. Studies have shown that this compound is located at the inner plasma membrane, allowing for the estimation of local calcium changes near this region .

However, the distribution is not always exclusively limited to the plasma membrane. While this compound is primarily membrane-associated, the potential for some distribution to other intracellular membrane-bound organelles exists, similar to observations with other lipophilic indicators or even standard Fura-2 under certain loading conditions nih.govberkeley.edu. For instance, standard Fura-2 has been observed to localize to mitochondria in some cell types, highlighting the importance of assessing the intracellular distribution of fluorescent indicators nih.gov. While this compound's design favors membrane partitioning, the exact distribution pattern can be influenced by factors such as cell type, loading conditions, and the specific properties of the cellular membranes berkeley.edu. The ability to detect rapid, localized calcium changes suggests a concentration of the indicator at sites of calcium entry, such as the plasma membrane near ion channels nih.gov.

Research Findings on this compound Localization and Function

Studies using this compound have demonstrated its effectiveness in monitoring rapid, localized calcium transients. For example, in isolated smooth muscle cells, this compound reported an initial rise in the calcium transient that was significantly faster (four to six times) than that reported by cytosolic Fura-2 nih.gov. This finding supports the localization of this compound to the plasma membrane near calcium influx sites, allowing it to capture rapid changes that are obscured when using indicators dispersed throughout the bulk cytosol nih.gov.

While this compound is a valuable tool for near-membrane calcium measurements, it is noted that its apparent Ca²⁺ dissociation constant (around 150 nM) might be relatively low for detecting large changes in calcium concentration near the plasma membrane in some contexts nih.gov. More recent indicators with higher Kd values have been developed for improved accuracy at higher calcium levels .

Advanced Methodologies for C18 Fura 2 Based Calcium Imaging

Microscopic Techniques for C18-Fura-2 Utilization

The effective utilization of this compound for studying localized calcium dynamics necessitates the application of advanced microscopy techniques capable of providing high spatial and temporal resolution.

Confocal Laser Scanning Microscopy Applications

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for optical sectioning, enabling the visualization of fluorescence from specific focal planes within a sample. While traditional Fura-2, which is excited by UV light, has presented challenges for routine CLSM due to optical aberrations and limited penetration depth associated with UV excitation, modified confocal systems have been developed to accommodate UV-excitable dyes like Fura-2 and its derivatives evidentscientific.comnih.gov. These modified systems often incorporate rapid switching of excitation wavelengths, for example, using acousto-optic tunable filters (AOTFs), to facilitate ratiometric imaging nih.govresearchgate.net. CLSM allows for the analysis of intracellular calcium activity with precise spatial and temporal resolution, including at the subcellular level fsu.edu. The use of this compound with CLSM can provide insights into the spatial heterogeneity of calcium signals near cellular membranes nih.govresearchgate.net.

Multiphoton Microscopy for Subcellular Calcium Dynamics

Multiphoton microscopy offers distinct advantages for calcium imaging, particularly for studying subcellular dynamics and imaging deeper within tissues. Similar to CLSM, multiphoton microscopy allows for precise spatial and temporal analysis of intracellular calcium activity at the subcellular level fsu.edu. The use of longer excitation wavelengths in multiphoton microscopy reduces light scattering and photodamage, enabling deeper tissue penetration and minimizing phototoxicity compared to single-photon excitation techniques researchgate.net. While Fura-2 and its derivatives are typically UV-excited in single-photon microscopy, multiphoton excitation can utilize longer wavelengths that are simultaneously absorbed by two or more photons, effectively exciting the fluorophore at the focal point. Lipid-conjugated indicators like this compound have been used with multiphoton excitation, demonstrating their potential for near-membrane calcium measurements with this technique researchgate.net. This is particularly relevant for visualizing localized calcium transients in structures like neuronal dendrites or spines researchgate.net.

Wide-Field Fluorescence Microscopy for this compound Imaging

Wide-field fluorescence microscopy is a more conventional technique that allows for the simultaneous visualization of fluorescence from a larger area of the sample. While it lacks the optical sectioning capabilities of confocal and multiphoton microscopy, wide-field microscopy can be effectively used with this compound, particularly for observing calcium dynamics in the near-membrane region of cells in a relatively straightforward manner leica-microsystems.com. For ratiometric imaging with this compound in wide-field microscopy, rapid switching between the two excitation wavelengths (typically 340 nm and 380 nm for Fura-2 and its derivatives) is required excelitas.comprizmatix.com. Advancements in LED light sources have facilitated fast switching speeds necessary for accurate ratiometric measurements in wide-field setups excelitas.comprizmatix.comcoolled.combiorxiv.org.

Image Acquisition and Processing for Ratiometric Analysis

Ratiometric analysis is a key advantage of using Fura-2 and its derivatives like this compound, as it allows for quantitative calcium measurements that are less affected by variations in dye concentration, cell thickness, or photobleaching biorxiv.orgthermofisher.comthermofisher.comoxinst.com.

Dual Wavelength Excitation and Single Emission Detection

The principle of ratiometric calcium measurement with Fura-2 and this compound relies on their characteristic spectral properties. These indicators exhibit a shift in their excitation spectrum upon binding to calcium ions excelitas.comresearchgate.net. Specifically, the excitation maximum shifts from approximately 380 nm in the calcium-free state to approximately 340 nm in the calcium-bound state excelitas.combiorxiv.orgresearchgate.net. The emission spectrum, however, remains relatively constant, with a maximum around 510 nm excelitas.comresearchgate.net.

To perform ratiometric imaging, the sample is alternately excited at two different wavelengths, typically 340 nm and 380 nm, and the fluorescence emission is collected at a single wavelength (or range of wavelengths) around 510 nm prizmatix.combiorxiv.orgoxinst.com. This dual excitation, single emission approach allows for the generation of two sets of images: one acquired with 340 nm excitation and another with 380 nm excitation.

Ratio Imaging for Quantitative Calcium Measurements

Ratio imaging involves calculating the ratio of the fluorescence intensity at the two excitation wavelengths for each pixel in the acquired images biorxiv.orgoxinst.com. This ratio is directly related to the intracellular calcium concentration thermofisher.comthermofisher.comoxinst.com. By taking a ratio, factors that affect the fluorescence intensity equally at both wavelengths, such as variations in dye concentration, cell thickness, and photobleaching, are effectively canceled out biorxiv.orgthermofisher.comthermofisher.comoxinst.com.

The relationship between the fluorescence ratio and calcium concentration can be described by the following equation, often referred to as the Grynkiewicz equation:

Where:

is the free calcium concentration.

is the dissociation constant of the indicator for calcium. The apparent Ca2+ dissociation constant of cell-associated this compound is around 150 nM nih.govresearchgate.net.

is the measured fluorescence ratio (Intensity at 340 nm excitation / Intensity at 380 nm excitation).

is the minimum ratio obtained in the absence of calcium.

is the maximum ratio obtained at saturating calcium concentrations.

is the fluorescence intensity at 380 nm excitation in the absence of calcium.

is the fluorescence intensity at 380 nm excitation at saturating calcium concentrations.

To perform quantitative calcium measurements, calibration is necessary to determine the values of , , , and in the specific experimental conditions oxinst.com. This is typically achieved by measuring the fluorescence ratios of the dye in solutions with known calcium concentrations or by using in situ calibration methods in cells oxinst.com.

Ratio imaging with this compound provides a robust method for quantifying calcium concentrations specifically in the near-membrane environment, offering valuable insights into localized calcium signaling events that may be obscured when using indicators that distribute throughout the cytosol nih.govresearchgate.net.

| Parameter | Value (this compound, near-membrane) | Unit | Source |

| Apparent | ~150 | nM | nih.govresearchgate.net |

| Excitation Max (Ca-free) | ~380 | nm | excelitas.comresearchgate.net |

| Excitation Max (Ca-bound) | ~340 | nm | excelitas.comresearchgate.net |

| Emission Max | ~510 | nm | excelitas.comresearchgate.net |

Data Normalization and Background Correction Techniques

Accurate calcium imaging using fluorescent indicators like this compound necessitates robust data normalization and background correction techniques. Ratiometric indicators, such as Fura-2 and its derivatives, inherently offer advantages in this regard. oxinst.comnih.gov By measuring the fluorescence emission ratio at two different excitation wavelengths (typically 340 nm and 380 nm for Fura-2), variations caused by factors unrelated to calcium concentration are significantly reduced. oxinst.comnih.govthermofisher.com These factors include uneven dye loading, leakage of the dye from cells, photobleaching, and variations in cell thickness or the optical path. oxinst.comnih.govthermofisher.com

Background fluorescence, originating from cellular autofluorescence or unbound dye in the extracellular space, can interfere with accurate measurements. Subtracting this background signal from the raw fluorescence intensities at both excitation wavelengths before calculating the ratio is a standard practice to improve the accuracy of calcium measurements. ionoptix.combmglabtech.comresearchgate.netresearchgate.net While in some cases, adjusting camera sensitivity to render background levels negligible might circumvent the need for explicit subtraction, background correction is generally considered important for reliable quantitative analysis. researchgate.netoup.com The effect of background correction on calcium measurement using fluorescent indicators has been specifically investigated, highlighting its importance. researchgate.net

Calibration Procedures for this compound Fluorescence Ratios

To convert the measured fluorescence ratios from this compound into absolute calcium concentrations, calibration procedures are essential. The relationship between the fluorescence ratio (R) and the free calcium concentration ([Ca]) is typically described by the Grynkiewicz equation:

ionoptix.comresearchgate.netunits.it

This equation requires the determination of several calibration constants: the apparent dissociation constant () of the indicator for calcium, the maximum ratio () in saturating calcium conditions, the minimum ratio () in the absence of calcium, and the ratio of fluorescence intensities at the denominator wavelength (usually 380 nm) in calcium-free () and calcium-bound () states. ionoptix.comunits.it Careful determination of these constants under conditions that closely mimic the experimental setting is critical for obtaining reproducible and accurate calcium measurements. ionoptix.com

In Vitro Calibration Methods

In vitro calibration involves using solutions with precisely known free calcium concentrations to determine the relationship between the calcium level and the fluorescence ratio of the indicator. This method is commonly applied to Fura-2 and its derivatives. ionoptix.comoup.comthermofisher.com Calibration buffer kits containing a range of standard calcium solutions are commercially available. thermofisher.com These kits often utilize a reciprocal dilution method to minimize errors in indicator concentration. thermofisher.com

During in vitro calibration, the indicator (e.g., Fura-2 salt) is added to these standard calcium solutions, and the fluorescence emission at the relevant excitation wavelengths (340 nm and 380 nm for this compound) is measured. ionoptix.comthermofisher.com By plotting the background-corrected fluorescence ratio against the known calcium concentrations, a calibration curve is generated. thermofisher.com This curve, along with the determined , , and values obtained from measurements in saturating calcium and calcium-free solutions, allows for the calculation of the and subsequent conversion of experimental ratios to calcium concentrations. ionoptix.comthermofisher.com Consistency in parameters like droplet size and focusing level can enhance the reproducibility of in vitro calibration. ionoptix.com

Determination of Apparent Dissociation Constant (Kd) for Cell-Associated this compound

The apparent dissociation constant () of a calcium indicator can be influenced by the intracellular environment, including factors like ionic strength, pH, and protein binding. Therefore, determining the apparent for cell-associated this compound is important for accurate quantitative measurements in living cells.

For cell-associated this compound, the apparent Ca dissociation constant has been reported to be around 150 nM. researchgate.netresearchgate.netpnas.orgahajournals.org This value is a key parameter in the Grynkiewicz equation used to calculate calcium concentrations from the fluorescence ratios. ionoptix.comresearchgate.netunits.it While the theoretical of Fura-2 in a controlled buffer is a specific value, the effective or apparent within the complex cellular environment can differ. The reported value of approximately 150 nM for cell-associated this compound reflects its behavior when integrated into cellular membranes. researchgate.netresearchgate.netpnas.orgahajournals.org

Loading Strategies for this compound Introduction into Cells

Introducing fluorescent calcium indicators into cells is a critical step for calcium imaging experiments. This compound, being a lipophilic compound designed to associate with cell membranes, requires specific loading strategies to ensure its proper localization and function. researchgate.netresearchgate.netfsu.eduoup.com Unlike the acetoxymethyl (AM) ester forms of some indicators (like Fura-2 AM) that can passively diffuse across cell membranes and are cleaved by intracellular esterases, this compound may necessitate more direct methods for intracellular delivery, particularly when used in its salt form. fsu.eduthermofisher.comucsd.edu

Applications of C18 Fura 2 in Cellular and Subcellular Physiology

Monitoring Rapid Localized Calcium Changes at the Plasma Membrane

C18-Fura-2 is particularly valuable for studying calcium dynamics occurring at or near the plasma membrane. Its lipophilic nature and membrane localization enable it to report on rapid, localized calcium influx events that are often the initial triggers for various cellular processes. nih.govfsu.edu By concentrating the indicator at the membrane, this compound provides a more sensitive measurement of calcium changes in this specific microdomain compared to indicators dispersed throughout the cytosol. nih.govresearchgate.net Studies have shown that this compound can detect calcium transients that are significantly faster than those reported by cytosolic Fura-2, highlighting its utility in resolving rapid, near-membrane calcium signals. nih.govresearchgate.net

Investigating Calcium Transients in Excitable Cells

The ability of this compound to monitor rapid calcium changes makes it well-suited for investigating calcium transients in excitable cells, where rapid and localized calcium fluxes are fundamental to their function.

Smooth Muscle Cells: Depolarization-Induced Calcium Dynamics

In smooth muscle cells, membrane depolarization triggers calcium influx, which is essential for contraction. This compound has been employed to study these depolarization-induced calcium dynamics. Research using isolated smooth muscle cells demonstrated that this compound reported an initial rise in the calcium transient that was four to six times faster than that observed with cytosolic Fura-2. nih.govresearchgate.net This finding supports the localization of this compound near the plasma membrane at sites of calcium influx, allowing for the detection of these rapid, localized events that are critical for smooth muscle function. nih.govresearchgate.net

Neuronal Calcium Signaling and Synaptic Activity

Calcium signaling is central to neuronal function, including neurotransmitter release and synaptic plasticity. While direct studies specifically detailing this compound's use in neuronal synaptic activity were not extensively found within the search results, Fura-2 derivatives and membrane-associated calcium indicators, in general, are crucial tools in neuroscience for understanding localized calcium events in dendrites, spines, and presynaptic terminals. ontosight.aiacs.org The principle behind this compound's design—membrane localization for detecting rapid, localized changes—is highly relevant to the study of calcium microdomains in neurons that control synaptic transmission and integration. pnas.org

Elucidating Calcium-Dependent Cellular Processes

Calcium acts as a ubiquitous second messenger, regulating a wide array of cellular processes. This compound can contribute to understanding the role of localized calcium signals in these processes.

Cell Migration and Proliferation Studies

Apoptosis and Cell Death Mechanisms

Calcium dysregulation is implicated in the mechanisms of apoptosis and cell death. ontosight.aiabcam.cnresearchgate.net While detailed studies specifically on this compound in this context were not prominently featured in the search results, calcium indicators are widely used to investigate the changes in intracellular and mitochondrial calcium that occur during the apoptotic cascade. abcam.cnresearchgate.net this compound, with its focus on membrane-associated calcium, could potentially be applied to study early calcium events at the plasma membrane or organelle membranes (like mitochondria-associated membranes) that contribute to the initiation or execution of apoptotic pathways. abcam.cn

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3037722 |

| Fura-2 | 57054 |

| Fura-2 AM | 3364574 |

| Mag-Fura-2 | 2762663 |

Note: The PubChem CID for this compound was found nih.gov. The CID for Fura-2 was found uni.luuni-freiburg.de. The CID for Fura-2 AM was found citeab.comrevvity.comfishersci.canih.gov. The CID for Mag-Fura-2 was found nih.gov.

Data Table Example (Based on search result nih.govresearchgate.net regarding smooth muscle cells):

While specific numerical data points for a comprehensive table were not consistently available across the search results for each application, the core finding regarding the speed of calcium transients in smooth muscle cells can be represented conceptually.

| Indicator Type | Location Monitored | Relative Speed of Initial Calcium Transient Rise (Arbitrary Units) |

| This compound | Plasma Membrane | 4-6 |

| Cytosolic Fura-2 | Cytosol | 1 |

This table illustrates the key finding that this compound, due to its membrane localization, detects a significantly faster initial calcium transient compared to cytosolic Fura-2 in the context of depolarization-induced calcium influx in smooth muscle cells. nih.govresearchgate.net This highlights the advantage of using membrane-associated indicators for resolving rapid, localized calcium events.

Analysis of Subcellular Calcium Gradients and Heterogeneity

Intracellular calcium concentration ([Ca²⁺]ᵢ) is not uniformly distributed throughout the cell, and spatial and temporal gradients of calcium are crucial for regulating various cellular processes. fsu.edu The study of these subcellular calcium gradients and heterogeneity is essential for understanding localized signaling events. This compound, due to its membrane-associating property, is particularly suited for investigating calcium dynamics near cellular membranes, including the plasma membrane and potentially organelle membranes. nih.govresearchgate.net This allows researchers to detect rapid, localized changes in [Ca²⁺] that might be obscured when using water-soluble indicators that report bulk cytosolic calcium. nih.govresearchgate.net For instance, studies using this compound have shown that the initial rise of [Ca²⁺] transients near the plasma membrane can be significantly faster than those recorded in the bulk cytosol using Fura-2, suggesting its utility in resolving rapid, localized calcium influx events. nih.govresearchgate.net

Mitochondrial Calcium Dynamics

Mitochondria play a critical role in cellular calcium homeostasis, acting as both buffers of cytosolic calcium and sensors that regulate mitochondrial function in response to calcium signals. alfarp.eufrontiersin.org While this compound is primarily associated with cellular membranes due to its lipophilic tail, the study of mitochondrial calcium dynamics often involves indicators targeted specifically to the mitochondria or approaches that can differentiate calcium signals in different cellular compartments. Standard Fura-2 can accumulate to some extent in mitochondria, which can lead to apparent cytosolic calcium gradients that co-localize with these organelles. nih.gov However, this compound's strong membrane association suggests its primary utility is in examining calcium fluxes across membranes rather than within the mitochondrial matrix itself. Studies investigating mitochondrial calcium dynamics often utilize indicators with different localization properties or lower calcium affinity, such as Rhod-2 or genetically encoded indicators like GCaMP, which can be targeted to the mitochondrial matrix. alfarp.eufrontiersin.orgacs.org While this compound's direct application for measuring intramitochondrial calcium is less common compared to matrix-targeted indicators, its ability to report near-membrane calcium could indirectly provide insights into the calcium signals experienced by mitochondria located in close proximity to the plasma membrane or other calcium release sites.

Endoplasmic Reticulum Calcium Release Studies

The endoplasmic reticulum (ER) is a major intracellular calcium store, and the release of calcium from the ER through channels like inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs) is a fundamental signaling event. frontiersin.orguva.esnih.gov this compound's localization near membranes makes it potentially useful for studying the calcium dynamics immediately outside the ER membrane during calcium release. This near-ER calcium concentration can be significantly higher than the bulk cytosolic calcium concentration, forming microdomains that are critical for activating various downstream effectors, including store-operated calcium entry (SOCE) channels in the plasma membrane. uva.espnas.org While studies directly using this compound to specifically monitor calcium release from the ER are not as widely reported as those using cytosolic or ER-targeted indicators, its membrane association could allow for the detection of rapid calcium transients emanating from the ER into the adjacent cytosolic space. However, it is important to note that some studies have indicated that Fura-2 itself, the base molecule of this compound, can potentially interfere with calcium-induced calcium release (CICR) from the ER, which is a consideration when interpreting results obtained with Fura-2 derivatives in the context of ER calcium release. uva.es Other indicators like Furaptra (Mag-Fura-2), which has a lower affinity for calcium and is used to quantify calcium in calcium pools like the ER, or ER-targeted indicators are more commonly employed for directly assessing ER calcium levels or release dynamics. acs.orgfrontiersin.org

Comparative Analysis of C18 Fura 2 with Other Calcium Indicators

Comparison with Cytosolic Fura-2

Cytosolic Fura-2 is a widely used ratiometric calcium indicator that distributes throughout the cytoplasm, providing a measure of bulk intracellular calcium concentration. C18-Fura-2, conversely, is designed to partition into cellular membranes due to its lipophilic tail. nih.govontosight.ai This difference in localization leads to significant distinctions in their utility and the types of calcium signals they are best suited to detect.

Advantages in Detecting Near-Membrane Calcium Transients

A primary advantage of this compound lies in its ability to detect rapid and localized calcium transients occurring near the plasma membrane. nih.govnih.gov Unlike cytosolic Fura-2, which reports an average calcium concentration across the entire cytosol, this compound's membrane association allows it to capture the steep calcium gradients and rapid fluctuations that occur immediately beneath the membrane surface, often at sites of calcium influx or release. nih.govresearchgate.net Studies have shown that the initial rise of calcium transients reported by this compound can be significantly faster than those reported by cytosolic Fura-2, highlighting its effectiveness in monitoring these localized events that are obscured by bulk cytosolic measurements. nih.govresearchgate.net

Differences in Response Kinetics

The kinetic properties of this compound and cytosolic Fura-2 also differ, primarily due to their distinct cellular environments and potential interactions within the membrane versus the cytosol. Research indicates that this compound can report faster calcium transient rises compared to cytosolic Fura-2. nih.govresearchgate.net For instance, in isolated smooth muscle cells, the initial rise of the calcium transient detected by this compound was found to be four to six times faster than that reported by cytosolic Fura-2 in response to membrane depolarization. nih.govresearchgate.net This suggests that this compound is better positioned to capture the rapid initial phase of calcium entry or release events occurring at the membrane.

Comparison with Other Lipophilic Fura-2 Derivatives (e.g., FFP18, FIP18)

This compound is one of several lipophilic calcium indicators developed to target specific cellular locations. Other derivatives, such as FFP18 and FIP18, also aim to measure near-membrane calcium. However, these indicators can have different properties, including calcium affinity and lipophilicity, which influence their localization and performance. For example, FFP18 has a higher dissociation constant (Kd) for calcium compared to this compound, which may make it more suitable for measuring higher calcium concentrations near the membrane. FFP18 is also reported to be less lipophilic than this compound, potentially leading to faster diffusion from the loading pipette into cells. FIP18 is another membrane-associated indicator, but it is based on the Indo-1 fluorophore rather than Fura-2.

Comparative Utility with Single-Wavelength Indicators (e.g., Fluo-4) in Specific Research Contexts

This compound is a ratiometric indicator, utilizing the shift in excitation spectrum upon calcium binding to allow for calcium concentration calculations independent of dye concentration or path length. nih.govontosight.airesearchgate.netsyronoptics.com This is a key advantage in quantitative calcium measurements. In contrast, single-wavelength indicators like Fluo-4 exhibit an increase in fluorescence intensity upon calcium binding but lack the ratiometric capability. syronoptics.comsyronoptics.combiomol.com

While Fluo-4 is known for its high brightness and is often preferred for imaging applications requiring strong signals, such as confocal microscopy to visualize calcium waves or sparks, its signal is more susceptible to variations in dye concentration and photobleaching compared to ratiometric dyes like Cura-2. syronoptics.comsyronoptics.com this compound's ratiometric nature makes it advantageous in research contexts where precise quantification of calcium dynamics is critical, and where variations in dye loading or cellular thickness might otherwise confound results. syronoptics.com However, for studies prioritizing high signal intensity and ease of use in qualitative imaging of large calcium transients, single-wavelength indicators like Fluo-4 might be considered. syronoptics.comsyronoptics.com

Challenges and Limitations in C18 Fura 2 Application

Influence of Dye Loading Inhomogeneity on Measurements

Inhomogeneity in dye loading is a significant challenge when using fluorescent indicators like Fura-2 and its derivatives. Uneven distribution of the dye within cells or tissues can lead to variations in fluorescence intensity that are not related to calcium concentration, thus confounding measurements. thermofisher.comoxinst.comamerigoscientific.com While the ratiometric nature of Fura-2 is intended to mitigate the effects of uneven dye loading and variations in cell thickness, achieving a truly homogeneous distribution of C18-Fura-2, which is designed to associate with membranes, can be particularly challenging. thermofisher.comthermofisher.comamerigoscientific.comnih.gov Studies have shown that even with careful injection procedures, achieving an absolutely homogeneous distribution of Fura-2 within a cell can be difficult. oup.com In the case of this compound, its membrane association might lead to accumulation in specific membrane compartments, further contributing to inhomogeneity. nih.gov

Potential for Indicator Sequestration or Compartmentalization

A notable limitation of Fura-2, and potentially its derivatives like this compound, is the potential for the indicator to be sequestered into intracellular organelles or extruded from the cell. thermofisher.comnih.govresearchgate.netresearchgate.net This compartmentalization means the dye is no longer freely available in the cytosol (or at the membrane in the case of this compound) to bind calcium, leading to errors in the estimation of calcium levels. thermofisher.comresearchgate.net For Fura-2 AM, the membrane-permeant ester form, incomplete de-esterification or transport into organelles can occur. nih.govnih.gov While this compound is designed for membrane association, it may still be subject to sequestration into membrane-bound compartments or efflux mechanisms. researchgate.net Dextran conjugates of Fura-2 have been developed to address the issue of compartmentalization and improve retention in the cytosol, suggesting that standard Fura-2 and its smaller derivatives can be prone to this problem. thermofisher.comfsu.edu

Limitations in Detecting High Calcium Concentration Changes

Fura-2 has limitations in accurately tracking large intracellular calcium transients, particularly at high calcium concentrations (typically above 1 µM), due to its high affinity for calcium. thermofisher.comoxinst.comnih.gov At high calcium levels, the dye becomes saturated, and the fluorescence signal no longer changes proportionally with increasing calcium, making quantification difficult. nih.gov While this compound has an apparent Ca2+ dissociation constant around 150 nM when associated with cell membranes, which is suitable for detecting rapid, localized changes near the plasma membrane, this affinity might still pose limitations when calcium concentrations reach micromolar levels. nih.govresearchgate.net For measurements of high calcium concentrations or rapid transients, indicators with lower calcium affinity or alternative techniques like lifetime-based sensing with Fura-2 at specific excitation wavelengths might be more suitable. thermofisher.comnih.govnih.gov

Interference from Cytoplasmic Streaming in Certain Cell Types

In cells exhibiting significant cytoplasmic streaming, such as certain plant cells, the movement of the cytoplasm can cause artifacts in fluorescence measurements. oup.comoup.combiologists.com Inhomogeneities in dye concentration or variations in the thickness of the cytoplasmic layer, when moved by streaming, can lead to high noise or apparent oscillations in calcium signals, especially when data are acquired by sequential image grabbing. oup.comoup.com This phenomenon has been observed with Fura-2 in Characean cells, where the movement of dye clouds or variations in cytoplasmic layer thickness caused noise and pretended oscillations in pCa measurements. oup.comoup.com While this compound is membrane-associated, cytoplasmic streaming could still potentially affect measurements if the membrane or associated structures are moved by the streaming cytoplasm, leading to changes in the volume or concentration of the indicator in the region of interest. oup.com

Future Directions and Innovations in C18 Fura 2 Research

Development of Novel C18-Fura-2 Derivatives with Enhanced Properties

While this compound offers advantages due to its membrane localization, its relatively low dissociation constant (Kd) of around 150 nM can limit its ability to accurately detect large changes in calcium concentration, particularly in ranges above 500 nM. researchgate.net This suggests a future direction in synthesizing novel derivatives with modified calcium binding affinities (higher Kd values) to extend the measurable calcium range. thermofisher.com Additionally, improving the fluorescence intensity and photochemical stability of this compound derivatives could enhance signal-to-noise ratios and enable longer imaging experiments, similar to the advancements seen with other Fura-2 derivatives like Bis-fura-2, which has twice the emitted fluorescence intensity of Fura-2. researchgate.net Research into anchoring Fura-2 and its derivatives to specific macromolecules or self-labeling enzymes represents another avenue for improving cellular retention and precise localization, which could be applied to this compound to better target specific membrane domains or organelles. nih.gov

Integration with Advanced Optical Imaging Technologies

The ratiometric nature of this compound makes it well-suited for ratio-imaging microscopy. thermofisher.com Future innovations will likely involve its integration with advanced optical imaging technologies such as confocal laser scanning microscopy (CLSM) and multiphoton microscopy. These technologies allow for precise spatial and temporal analysis of intracellular calcium activity at the subcellular level, overcoming limitations of traditional widefield microscopy by limiting detected fluorescence to a specific focal plane. This integration would enable researchers to better visualize and quantify localized calcium dynamics at or near the plasma membrane with improved resolution and reduced background noise.

Multi-Parameter Imaging Combining this compound with Other Probes

Combining this compound with other fluorescent probes is a promising future direction for multi-parameter imaging. This approach allows for the simultaneous measurement of calcium dynamics and other cellular parameters or molecular species within the same living cell. For instance, simultaneous measurement of calcium signals using Fura-2 (or its derivatives like this compound) and hydrogen peroxide signals using probes like HyPer has been demonstrated as feasible, allowing researchers to investigate the intricate interplay between calcium and reactive oxygen species signaling pathways. researchgate.net Expanding this to include other ions, membrane potential indicators, or probes for specific proteins or organelles would provide a more comprehensive understanding of complex cellular processes where membrane-associated calcium signaling plays a key role.

Expanding this compound Applications to Diverse Biological Models and Systems

This compound has been applied in various cell types, including neurons, muscle cells, and immune cells, to study calcium-dependent signaling and disease mechanisms. ontosight.ai Its membrane localization makes it particularly valuable for studying processes involving calcium influx or release near the plasma membrane, such as excitation-contraction coupling in muscle cells or signaling in neurons. researchgate.netnih.gov Future research can expand its application to a wider range of biological models and systems, including different cell types, tissues, and even in vivo models, where understanding localized membrane calcium dynamics is critical. ontosight.ai Exploring its use in studying calcium homeostasis in specific cellular compartments beyond the plasma membrane, if appropriate derivatives or loading strategies are developed, could also be a future avenue. While some challenges exist in certain cell types, such as potential toxicity or unfavorable localization in algal cells, ongoing research may identify ways to optimize its use or develop more compatible derivatives for such systems. oup.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating the specificity of C18-Fura-2 in calcium imaging studies?

- Methodology:

- Conduct control experiments using calcium-free buffers (e.g., EGTA chelation) and calcium ionophores (e.g., ionomycin) to confirm dye responsiveness. Measure fluorescence ratios (340/380 nm excitation) and compare to established Fura-2 calibration curves .

- Validate dye localization using confocal microscopy with membrane-specific markers to confirm cytosolic retention and avoid compartmentalization artifacts .

- Key Data Table:

| Condition | Fluorescence Ratio (340/380 nm) | Calcium Concentration (nM) | Reference |

|---|---|---|---|

| Ca²⁺-free | 0.5 ± 0.1 | <50 nM | |

| Saturating Ca²⁺ | 3.2 ± 0.3 | >1000 nM |

Q. How can researchers minimize photobleaching and autofluorescence interference when using this compound in long-term live-cell imaging?

- Methodology:

- Optimize illumination intensity and exposure time using neutral density filters. Employ ratiometric imaging to correct for dye concentration variability and photobleaching .

- Use low-fluorescence culture media and confirm cell viability via parallel assays (e.g., propidium iodide exclusion) to distinguish artifacts from biological signals .

Advanced Research Questions

Q. What statistical approaches are suitable for resolving contradictory calcium transient data generated using this compound in heterogeneous cell populations?

- Methodology:

- Apply cluster analysis (e.g., k-means) to segment cells based on fluorescence kinetics. Use bootstrapping to assess variability in subpopulation responses .

- Quantify signal-to-noise ratios (SNR) and exclude outliers using Grubbs’ test or robust regression models .

Q. How can researchers integrate this compound data with other ion-sensitive probes (e.g., pHrodo™) without spectral overlap?

- Methodology:

- Use spectral unmixing algorithms (e.g., linear least squares) to deconvolve emission signals. Validate with single-dye controls and cross-excitation tests .

- Design a sequential imaging protocol with staggered exposure times to minimize crosstalk .

Q. What strategies address the limited dynamic range of this compound in high-calcium environments (e.g., endoplasmic reticulum)?

- Methodology:

- Combine this compound with low-affinity variants (e.g., Fura-FF) to extend the measurable calcium range. Validate using organelle-specific targeting (e.g., ER-Tracker) .

- Apply computational correction models (e.g., Hill equation adjustments) to account for dye saturation .

Methodological Best Practices

- Literature Review: Systematically compare this compound performance across cell types (e.g., primary vs. immortalized lines) and experimental conditions (e.g., temperature, pH) using PRISMA guidelines .

- Data Validation: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw fluorescence datasets, including metadata on dye batch, loading time, and calibration parameters .

- Ethical Compliance: Ensure anonymization of clinical-derived cell data and adherence to institutional review board (IRB) protocols when using human samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.